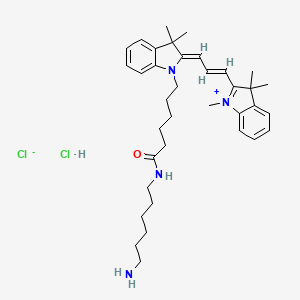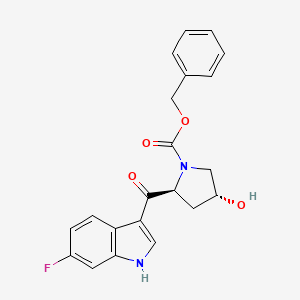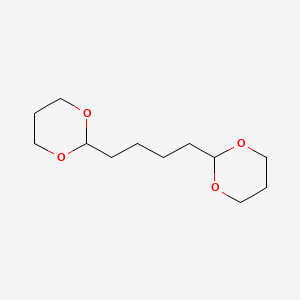
1,4-Di(1,3-dioxan-2-yl)butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(1,3-dioxan-2-yl)butane is an organic compound characterized by the presence of two 1,3-dioxane rings attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,4-Di(1,3-dioxan-2-yl)butane can be synthesized through the acetalization of 1,4-butanediol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable 1,3-dioxane rings.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation setups to ensure efficient water removal and high yield of the desired product. The use of robust acid catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
1,4-Di(1,3-dioxan-2-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dioxanone derivatives.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Dioxanone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted dioxane derivatives.
科学的研究の応用
1,4-Di(1,3-dioxan-2-yl)butane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in various reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating biodegradable polymers for medical applications.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 1,4-Di(1,3-dioxan-2-yl)butane involves its interaction with various molecular targets. The compound’s dioxane rings can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. Additionally, its ability to undergo substitution reactions makes it a versatile intermediate in synthetic pathways .
類似化合物との比較
Similar Compounds
1,3-Dioxane: A simpler analog with one dioxane ring.
1,4-Dioxane: Another related compound with two dioxane rings but different connectivity.
1,3,5-Tris(1,3-dioxan-2-yl)benzene: A more complex compound with three dioxane rings attached to a benzene ring.
Uniqueness
1,4-Di(1,3-dioxan-2-yl)butane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual dioxane rings provide stability and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
111865-42-0 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
2-[4-(1,3-dioxan-2-yl)butyl]-1,3-dioxane |
InChI |
InChI=1S/C12H22O4/c1(5-11-13-7-3-8-14-11)2-6-12-15-9-4-10-16-12/h11-12H,1-10H2 |
InChIキー |
QKYZOWIKYMGDFR-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)CCCCC2OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


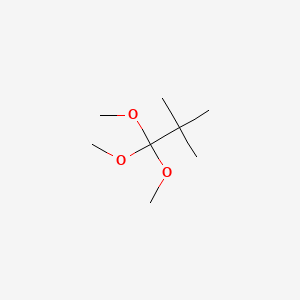
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
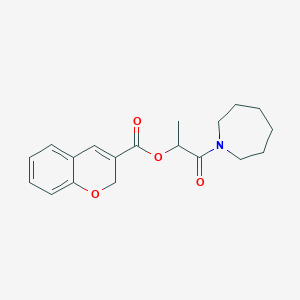
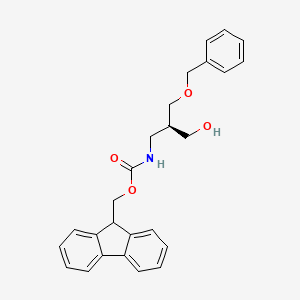
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
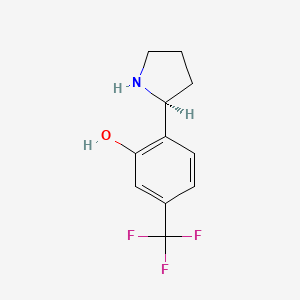
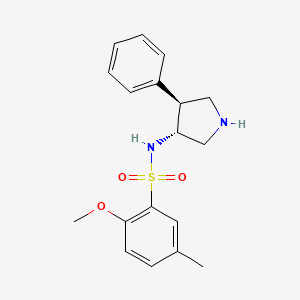
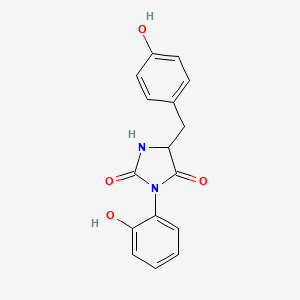
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
